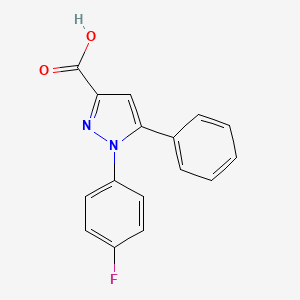

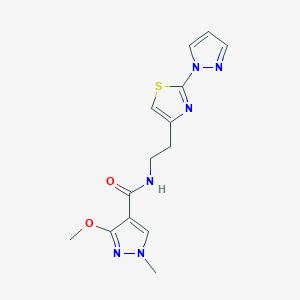

![molecular formula C19H21N3O5S B2528594 N-(苯并[d][1,3]二氧杂环-5-基)-2-((1-(2-羟乙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺 CAS No. 942013-28-7](/img/structure/B2528594.png)

N-(苯并[d][1,3]二氧杂环-5-基)-2-((1-(2-羟乙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a novel chemical entity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share a similar benzodioxole moiety and are designed as antibacterial agents . The second paper describes the synthesis of acetamides bearing quinazolinone and thioxothiazolidinone moieties, which are structurally related to the hexahydroquinazolinyl moiety present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For example, the synthesis of the derivatives in the first paper includes a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . Similarly, the second paper outlines a four-step synthesis process beginning with anthranilic acid and aryl isothiocyanates, leading to the formation of acetamides with quinazolinone and thioxothiazolidinone moieties . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using various spectroscopic techniques. The first paper mentions the use of elemental analyses, IR, and various NMR techniques to characterize the synthesized heterocycles . The second paper also utilizes IR, 1H-NMR, 13C-NMR, and HR-MS spectra to determine the structures of the synthesized derivatives . These techniques would be essential in confirming the molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are likely to include amide bond formation, nucleophilic substitution, and cyclization reactions. The first paper describes the use of hydrazine hydrate, which suggests the involvement of hydrazine in nucleophilic substitution reactions . The second paper does not detail the specific reactions but mentions a four-step synthesis process, which likely involves steps such as cyclization to form the quinazolinone and thioxothiazolidinone rings .

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. The antibacterial activity of the compounds in the first paper indicates that they possess biological activity, which could be a property of interest for the compound as well . The yields of the synthesis in the second paper, ranging from 29 to 31%, provide an indication of the efficiency of the synthesis process for similar compounds . These properties, including solubility, melting points, and biological activities, would need to be determined experimentally for the compound of interest.

科学研究应用

抗肿瘤活性

具有与指定化学物质结构相似性的化合物已表现出有希望的抗肿瘤活性。例如,合成了新型的3-苄基取代的-4(3H)-喹唑啉酮,并显示出显着的广谱抗肿瘤活性,其效力优于阳性对照5-FU。这些化合物对各种癌细胞系有效,包括中枢神经系统、肾脏、乳腺癌和白血病,表明其通过抑制EGFR-TK和B-RAF激酶等特定激酶在癌症治疗中具有潜在作用(Al-Suwaidan等人,2016年)。

抗菌活性

另一个应用领域是新型抗菌剂的开发。合成了N-(苯并[d]噻唑-2-基)-2-(2-(6-氯喹啉-4-基)肼基)乙酰胺的衍生物,并对革兰氏阳性菌和革兰氏阴性菌表现出广谱抗菌活性。这些发现强调了结构相关化合物作为设计新型抗菌剂模板的潜力(Bhoi等人,2015年)。

拒食和抗生素特性

已经评估了与苯并恶嗪酮和乙酰胺相关的化合物对某些害虫的拒食和抗生素活性,表明它们在农业害虫管理中具有潜在用途。这项研究表明,对苯并恶嗪酮部分的修饰可以显着影响生物活性,为设计用于害虫控制的新化合物提供了见解(Escobar等人,2004年)。

调控放射效应

喹唑啉酮衍生物也因其调控放射效应而受到探索,某些化合物显示出作为辐射防护剂的潜力。这些化合物可以减少辐射的破坏性影响,表明通过激活抗氧化酶和途径在减轻辐射引起的损伤中发挥作用(Soliman等人,2020年)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-8-7-22-14-4-2-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJVCOXHNSZQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

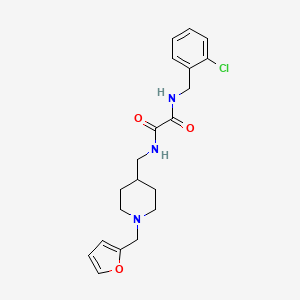

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)

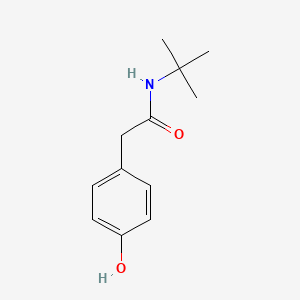

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)

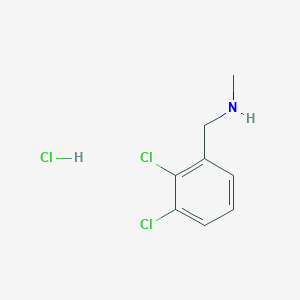

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)

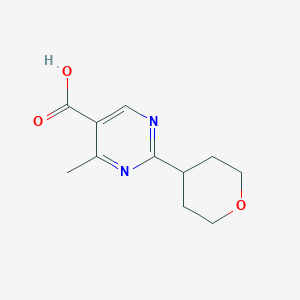

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)